molecular formula C17H15FN4O2 B10978751 4-fluoro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide

4-fluoro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide

Cat. No.: B10978751
M. Wt: 326.32 g/mol
InChI Key: GXVUEQFGFIVFBN-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of a fluorine atom and a benzamide group further enhances its chemical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrido[2,3-d]pyrimidine core.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols under suitable conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures.

Major Products Formed

    Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acids.

    Reduction: Reduction of the carbonyl groups results in the corresponding alcohols.

    Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired biological effects, such as the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-fluoro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide is unique due to its specific substitution pattern and the presence of the fluorine atom. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H15FN4O2

Molecular Weight

326.32 g/mol

IUPAC Name

4-fluoro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]benzamide

InChI

InChI=1S/C17H15FN4O2/c1-11-21-15-14(3-2-8-19-15)17(24)22(11)10-9-20-16(23)12-4-6-13(18)7-5-12/h2-8H,9-10H2,1H3,(H,20,23)

InChI Key

GXVUEQFGFIVFBN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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